N-(3-Hydroxy-5-iodophenyl)methanesulfonamide
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Overview
Description
N-(3-Hydroxy-5-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8INO3S and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of a hydroxy group, an iodine atom, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-(3-Hydroxy-5-iodophenyl)methanesulfonamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-iodophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a deiodinated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxy-5-iodophenyl)methanesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. The methanesulfonamide group can enhance the compound’s solubility and stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Iodophenyl)methanesulfonamide: Lacks the hydroxy group, which can affect its reactivity and biological activity.
N-(3-Hydroxyphenyl)methanesulfonamide: Lacks the iodine atom, which can influence its chemical properties and interactions.
Uniqueness
N-(3-Hydroxy-5-iodophenyl)methanesulfonamide is unique due to the presence of both the hydroxy and iodine groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C7H8INO3S |
---|---|
Molecular Weight |
313.12 g/mol |
IUPAC Name |
N-(3-hydroxy-5-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-13(11,12)9-6-2-5(8)3-7(10)4-6/h2-4,9-10H,1H3 |
InChI Key |
DIIWLZYQPIFLQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC(=C1)I)O |
Origin of Product |
United States |
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